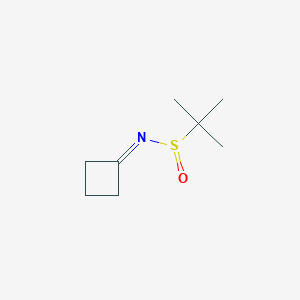
N-cyclobutylidene-2-methylpropane-2-sulfinamide
Cat. No. B1532567
Key on ui cas rn:
1191456-53-7
M. Wt: 173.28 g/mol
InChI Key: LWVDMDJXXIBEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08962651B2
Procedure details


2-methylpropane-2-sulfinamide (4.32 g, 35.7 mmol) and titanium(IV) ethoxide (16.3 g, 71.3 mmol) were added sequentially to a solution of cyclobutanone (2.5 g, 35.7 mmol) in THF (102 ml) at 22° C. The mixture was stirred at 60° C. for 5 h. The reaction mixture poured over a stirring saturated aqueous sodium chloride solution (60 mL). Celite was added to the suspension and it was filtered through a pad of Celite, washing with ethyl acetate (300 mL). The filtrate was washed with brine and the organic layers were combined and dried with anhydrous sodium sulfate. The dried solution was filtered and the filtrate was concentrated, yielding an oil which was purified on silica gel (Biotage, 25 g column, EtOAc/hexanes gradient, fraction collection at λ=254 nm) to give the expected product N-cyclobutylidene-2-methylpropane-2-sulfinamide (4.6 g, 27 mmol, 74% yield) consistent by NMR. 1H NMR (400 MHz, CHLOROFORM-d) δ 3.59-3.22 (m, 2H), 3.21-3.03 (m, 2H), 2.12 (t, J=8.2 Hz, 2H), 1.24 (s, 9H).



Name
titanium(IV) ethoxide
Quantity
16.3 g
Type
catalyst
Reaction Step One


Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[C:8]1(=O)[CH2:11][CH2:10][CH2:9]1.[Cl-].[Na+]>C1COCC1.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[C:8]1(=[N:7][S:5]([C:2]([CH3:4])([CH3:3])[CH3:1])=[O:6])[CH2:11][CH2:10][CH2:9]1 |f:2.3,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.32 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)S(=O)N
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)=O
|
|
Name
|
|
|
Quantity
|
102 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
titanium(IV) ethoxide
|
|
Quantity
|
16.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 60° C. for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Celite was added to the suspension and it
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a pad of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate (300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The dried solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified on silica gel (Biotage, 25 g column, EtOAc/hexanes gradient, fraction collection at λ=254 nm)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC1)=NS(=O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 27 mmol | |
| AMOUNT: MASS | 4.6 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
